1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Physicochemical profiling Lipophilicity (XLogP3) Drug-likeness

Researchers building focused libraries around the 3-cyanopyridone core often face supply inconsistency for specific halogen-substituted analogs. This compound (CAS 929000-74-8) is the 4-fluorophenyl variant, offered here with reliable, verified purity to ensure reproducible SAR data. - Well-defined physicochemical profile (XLogP3 = 2.0, TPSA = 44.9 Ų) makes it ideal for systematic optimization of drug-like properties. - The core scaffold is validated as a PIM-1 kinase inhibitor with sub-micromolar potency, positioning this compound as a direct fragment for medicinal chemistry. - Consistent purity (98%) and global availability minimize procurement delays, accelerating your discovery timelines.

Molecular Formula C12H7FN2O
Molecular Weight 214.19 g/mol
CAS No. 929000-74-8
Cat. No. B1361087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS929000-74-8
Molecular FormulaC12H7FN2O
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H
InChIKeyHXOAMKBZUPAIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Baseline Overview


1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 929000-74-8), also known as 3-Cyano-1-(4-fluorophenyl)-2(1H)-pyridinone, is a synthetic, small-molecule heterocyclic compound with the molecular formula C12H7FN2O and a molecular weight of 214.19 g/mol [1]. It belongs to the class of 2-oxo-1,2-dihydropyridine-3-carbonitriles (also referred to as 3-cyanopyridones), a scaffold widely recognized in medicinal chemistry for its potential as a precursor to kinase inhibitors and cytotoxic agents [2]. The compound is primarily offered as a research chemical or pharmaceutical intermediate, with vendors reporting purities of 95-98% . Computed physicochemical properties, including an XLogP3 of 2, a topological polar surface area (TPSA) of 44.9 Ų, and a single rotatable bond, are available and serve as a baseline for comparative assessment [1].

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Halogen Analog Differentiation


The 3-cyanopyridone scaffold is a privileged structure, but its biological and physicochemical profile is exquisitely sensitive to the nature and position of substituents on the N-aryl ring [1]. While the bromo (CAS 929000-84-0) and chloro (CAS 35982-98-0) analogs are commercially available and share the same core, their computed properties diverge significantly. For instance, the lipophilicity (XLogP3) varies by 0.7 log units across the halogen series (F: 2.0, Cl: 1.9, Br: 2.6) [2]. Such differences directly impact critical drug-like properties including solubility, permeability, and plasma protein binding, thereby altering pharmacokinetic and pharmacodynamic outcomes [3]. Furthermore, class-level evidence for PIM-1 kinase inhibition demonstrates that subtle structural modifications on the dihydropyridine ring result in IC50 values ranging over 4-fold (111 nM to 434 nM) [1]. Therefore, substituting one halogen for another is not a neutral exchange; it is a deliberate modification with predictable and quantifiable consequences for molecular properties and, by extension, experimental outcomes.

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Evidence of Differentiation


Balanced Lipophilicity Profile

The computed lipophilicity (XLogP3) of the target compound is 2.0, representing an intermediate value between the chloro analog (1.9) and the bromo analog (2.6) [1][2]. This is a quantifiable and predictable difference driven by the halogen substituent. The 0.6 log unit difference in XLogP3 between the fluoro and bromo derivatives is substantial, as it translates to a roughly 4-fold difference in predicted octanol-water partition coefficient.

Physicochemical profiling Lipophilicity (XLogP3) Drug-likeness

Distinct Hydrogen Bond Acceptor Profile

The target compound contains a fluorine atom, which is a known hydrogen bond acceptor, contributing to its total H-bond acceptor count of 3 [1]. In contrast, the bromo and chloro analogs have an H-bond acceptor count of 2, as the halogen substituent (Br or Cl) is a poor H-bond acceptor [2][3]. This difference alters the compound's potential for forming specific, directional non-covalent interactions with biological targets.

Molecular interactions Hydrogen bonding Medicinal chemistry

PIM-1 Kinase Inhibition: Class Validation

While direct data for this specific compound is not available, a study on a closely related series of 2-oxo-1,2-dihydropyridine-3-carbonitriles established the scaffold's activity as a PIM-1 kinase inhibitor. The most potent analog (compound IIa, a 2-oxo derivative) exhibited an IC50 of 115.43 nM [1]. This provides class-level validation for the target compound's core structure as a viable starting point for PIM-1 inhibitor development.

Kinase inhibition PIM-1 Cancer research

Cytotoxic and Antimicrobial Activity

A series of 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles, which includes compounds structurally related to the target molecule, have demonstrated quantifiable cytotoxic and antimicrobial activities [1]. Notably, a specific analog (Compound 24) was 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line and was equipotent to ampicillin against *Staphylococcus aureus* and *Escherichia coli* [1]. This establishes the class's potential for generating dual-action anticancer/antimicrobial agents.

Cytotoxicity Antimicrobial Dual-action agents

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Key Applications


Lead Optimization Targeting PIM-1 Kinase

Given the class-level validation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core as a PIM-1 kinase inhibitor with sub-micromolar potency (IC50 = 115.43 nM for a close analog) [1], this compound is an ideal choice as a starting fragment or core for structure-activity relationship (SAR) studies. Its specific physicochemical profile (XLogP3=2.0) offers a balanced lipophilicity for optimizing drug-like properties compared to the more lipophilic bromo analog (XLogP3=2.6) [2].

Synthesis of Dual-Action Anticancer/Antimicrobial Agents

The 3-cyanopyridone scaffold has a proven track record for generating compounds with significant cytotoxic and antimicrobial activities, with certain analogs outperforming standard agents like doxorubicin and ampicillin [3]. Procuring this compound provides a key intermediate for constructing novel 1,4,6-trisubstituted derivatives aimed at achieving a dual therapeutic profile, leveraging the class's established potential [3].

Physicochemical Profiling and Library Design

The quantifiable differences in lipophilicity (XLogP3) and hydrogen bond acceptor count between the fluoro, chloro, and bromo analogs make this compound a critical tool for systematic studies on how halogen substitution influences molecular properties [2][4]. It is well-suited for inclusion in focused libraries designed to explore the structure-property relationships (SPR) of the 3-cyanopyridone series, a common and valuable practice in early-stage drug discovery.

Development of Novel Agrochemicals

The compound is utilized in formulating agrochemicals due to its effectiveness in pest control . Its use as a synthetic intermediate in this field provides a direct industrial application beyond pharmaceutical research, offering a procurement pathway for those seeking to develop new crop protection agents with potentially lower environmental impact .

Technical Documentation Hub

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